6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure. It is characterized by the presence of various functional groups, including a cyano group, a thiophene ring, and a dihydropyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the thiophene ring: This step may involve a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a halogenated dihydropyridine intermediate.
Attachment of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the carbamoyl group: This step involves the reaction of the dihydropyridine intermediate with an isocyanate derivative of 3-chloro-2-methylphenyl.
Final assembly: The final compound is obtained by coupling the carbamoyl intermediate with a phenylthiol derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring and the dihydropyridine core can be oxidized under suitable conditions to form sulfoxides or sulfones and pyridine derivatives, respectively.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the 3-chloro-2-methylphenyl moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and pyridine derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-chloro-2-methylphenyl derivatives, thiophene-containing dihydropyridines, and cyano-substituted dihydropyridines.
Uniqueness: The combination of functional groups and the specific arrangement of atoms in this compound provide it with unique chemical reactivity and biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C27H23ClN4O2S2 |
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Molecular Weight |
535.1 g/mol |
IUPAC Name |
6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H23ClN4O2S2/c1-16-20(28)10-6-11-21(16)32-23(33)15-36-27-19(14-29)25(22-12-7-13-35-22)24(17(2)30-27)26(34)31-18-8-4-3-5-9-18/h3-13,25,30H,15H2,1-2H3,(H,31,34)(H,32,33) |
InChI Key |
QZDVZXIEAUGERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CS4)C#N |
Origin of Product |
United States |
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